Cas no 4872-26-8 (n-butyltrichlorogermane)

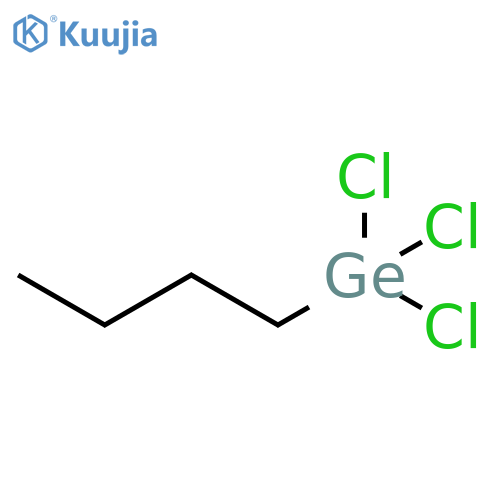

n-butyltrichlorogermane structure

商品名:n-butyltrichlorogermane

CAS番号:4872-26-8

MF:C4H9Cl3Ge

メガワット:236.113258123398

CID:932072

n-butyltrichlorogermane 化学的及び物理的性質

名前と識別子

-

- n-butyltrichlorogermane

- butyl(trichloro)germane

- Butylgermanium-trichlorid

- Butyltrichlorogermane

- butyltrichorogermane

- Germane,butyltrichloro

- n-Butylgermanium-trichlorid

- n-Butyl-trichlor-german

-

計算された属性

- せいみつぶんしりょう: 235.89800

じっけんとくせい

- 密度みつど: 1,451 g/cm3

- ふってん: 184°C

- 屈折率: 1.4760

- PSA: 0.00000

- LogP: 3.44180

n-butyltrichlorogermane セキュリティ情報

- 危険物輸送番号:UN 1760

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39

- TSCA:No

- リスク用語:R34

n-butyltrichlorogermane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | GEB1975-5g |

n-Butyltrichlorogermane |

4872-26-8 | 5g |

£140.00 | 2022-02-28 | ||

| BAI LING WEI Technology Co., Ltd. | J20GEB1975-5g |

n-butyltrichlorogermane |

4872-26-8 | 5g |

¥4004 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | GEB1975-25g |

n-Butyltrichlorogermane |

4872-26-8 | 25g |

¥ 12100 | 2022-04-26 | ||

| BAI LING WEI Technology Co., Ltd. | GEB1975-5g |

n-Butyltrichlorogermane |

4872-26-8 | 5g |

¥ 3080 | 2022-04-26 | ||

| Fluorochem | GEB1975-25g |

n-Butyltrichlorogermane |

4872-26-8 | 25g |

£550.00 | 2022-02-28 | ||

| BAI LING WEI Technology Co., Ltd. | J20GEB1975-25g |

n-butyltrichlorogermane |

4872-26-8 | 25g |

¥15730 | 2023-11-24 |

n-butyltrichlorogermane 関連文献

-

Dimitri D. Vaughn II,Raymond E. Schaak Chem. Soc. Rev. 2013 42 2861

-

Michiya Fujiki,Masahiko Kato,Yoshiki Kawamoto,Giseop Kwak Polym. Chem. 2011 2 914

4872-26-8 (n-butyltrichlorogermane) 関連製品

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量